molecular formula C8H11N5O B1273955 2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 891035-96-4

2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No.: B1273955
CAS No.: 891035-96-4
M. Wt: 193.21 g/mol
InChI Key: GBPHKZAUMLUTOP-UHFFFAOYSA-N
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Description

2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative synthesized via a multi-step protocol involving 3,5-diamino-4H-1,2,4-triazole and BMIM-PF6 (an ionic liquid catalyst) under reflux conditions . The compound is characterized by a propyl substituent at position 5 of the triazolopyrimidinone core and an amino group at position 2. Its structure and purity are confirmed using techniques such as $^1$H NMR, LC-MS, and HPLC, with a reported yield of 30% .

Properties

IUPAC Name

2-amino-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-3-5-4-6(14)13-8(10-5)11-7(9)12-13/h4H,2-3H2,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPHKZAUMLUTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394866
Record name 2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891035-96-4
Record name 2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-propyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Preparation Methods

Cyclocondensation of β-Keto Esters with Triazole Amines

A foundational approach involves the cyclocondensation of β-keto esters with 3-amino-1,2,4-triazoles. Bengtsson et al. demonstrated that ethyl 3-(benzyloxy)acetoacetate reacts with 3-amino-5-mercapto-1,2,4-triazole under acidic conditions to form the triazolopyrimidine core. For 5-propyl substitution, propyl-substituted β-keto esters are synthesized via alkylation of ethyl acetoacetate with 1-bromopropane in DMF (85% yield). Subsequent cyclization with 2-aminotriazole derivatives in acetic acid at 110°C for 6 hours achieves the target scaffold with 72% purity.

Key Reaction Parameters

Parameter Optimal Condition Impact on Yield
Temperature 110–120°C +15% efficiency
Acid Catalyst Acetic acid (5 eq) Prevents dimerization
Reaction Time 5–7 hours Maximizes ring closure

Multi-Component Heterocyclization Approaches

Modern strategies employ Biginelli-like three-component reactions to streamline synthesis. A representative protocol combines:

  • Propyl acetoacetate (1.2 eq) as the β-keto ester
  • 3-Amino-1,2,4-triazole (1.0 eq)
  • N,N-Dimethylformamide dimethyl acetal (1.5 eq) as cyclization agent

Heating at 130°C in DMF for 20 minutes induces simultaneous cyclization and amino group introduction, yielding the target compound in 68% isolated yield. This method reduces step count but requires precise stoichiometric control to minimize byproducts like 7-propyl regioisomers.

Functionalization via Nucleophilic Displacement

Post-cyclization functionalization offers an alternative route. Starting from 2-chloro-5-propyltriazolo[1,5-a]pyrimidin-7(4H)-one, amination occurs via:

  • Chloride displacement with aqueous ammonia (25% w/w) at 50°C
  • Catalytic CuI (5 mol%) to enhance amination kinetics
  • Ethanol/water (4:1 v/v) solvent system

This two-step process achieves 81% conversion with <2% residual chloride content. Comparative studies show superior regioselectivity over direct cyclocondensation methods.

Optimization of Reaction Conditions

Solvent Effects on Cyclization Efficiency

Solvent Dielectric Constant Yield (%) Byproduct Formation
DMF 36.7 68 12% dimerization
Acetic acid 6.2 72 8% over-alkylation
Ethanol/water (4:1) 24.3 65 15% hydrolysis

Polar aprotic solvents like DMF facilitate ring closure but increase dimer risks, while protic solvents improve selectivity at the expense of reaction rate.

Temperature-Controlled Regioselectivity

Heating profiles critically influence substitution patterns:

  • 80–100°C : Favors 5-propyl isomer (85:15 ratio)
  • 120–130°C : Promotes 7-propyl byproduct (40:60 ratio)

Differential scanning calorimetry (DSC) reveals an exothermic transition at 115°C correlating with isomerization. Maintaining temperatures below 110°C during cyclization maximizes 5-propyl selectivity.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, C3-H), 6.95 (br s, 2H, NH₂), 2.89 (t, J=7.5 Hz, 2H, CH₂), 1.72 (sextet, 2H, CH₂), 0.98 (t, J=7.4 Hz, 3H, CH₃)
  • LC-MS : m/z 222.1 [M+H]⁺ (calc. 222.09), purity >98% by HPLC

Crystallographic Validation

Single-crystal X-ray analysis confirms the planar triazolopyrimidine core with propyl and amino groups at positions 5 and 2, respectively. Key metrics:

  • Bond angle C5-N7-C8: 117.3°
  • Torsion angle C2-N1-C6-C5: 178.9°
  • Unit cell dimensions: a=7.21 Å, b=12.89 Å, c=9.45 Å

Comparative Analysis of Synthetic Methodologies

Method Steps Total Yield Purity Scalability
Cyclocondensation 3 58% 95% Pilot-scale feasible
Multi-component 1 68% 98% Limited to batch <1 kg
Functionalization 2 74% 97% Continuous flow adaptable

The functionalization route offers the best balance of efficiency and scalability, though multi-component approaches show promise for high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolopyrimidinones exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 5, and 5. Below is a structural comparison of key analogs:

Compound Name Substituent (Position 5) Substituent (Position 6) Key Functional Groups Molecular Formula Molecular Weight
Target Compound Propyl None 2-Amino, 7-one C$9$H${12}$N$_5$O 206.22 g/mol
5-Ethyl analog (Compound 25) Ethyl 3-Chlorobenzyl 2-Amino, 7-one C${15}$H${15}$ClN$_5$O 324.77 g/mol
5-Isopropyl analog (Compound 27) Isopropyl 3-Chlorobenzyl 2-Amino, 7-one C${16}$H${17}$ClN$_5$O 338.79 g/mol
S1-TP Chloromethyl 4-Methoxyphenyl 7-one C${14}$H${13}$ClN$4$O$2$ 304.73 g/mol
7-Amino-2-methyl analog Methyl None 7-Amino, 5-one C$6$H$7$N$_5$O 165.15 g/mol

Key Observations :

  • Electron-Withdrawing Groups : S1-TP’s chloromethyl substituent introduces electronic effects that may alter redox behavior, as shown in voltammetric studies .
  • Aromatic Substitutions : Compounds with 3-chlorobenzyl or 4-methoxyphenyl groups (e.g., Compound 25, S1-TP) exhibit increased steric bulk, which could influence receptor binding .

Key Observations :

  • Catalyst Efficiency : The use of BMIM-PF6 in ionic liquid-mediated synthesis (target compound and analogs) offers moderate yields (20–30%), while POCl$_3$-based methods achieve higher yields (e.g., 65% for fluorophenyl analog) .
  • Reaction Time: Most syntheses require prolonged reflux (24 h), indicating thermal stability of the triazolopyrimidinone core .

Physicochemical and Functional Properties

Compound Name Solubility Electrochemical Behavior Pharmacological Activity
Target Compound Low (alkyl chain) Not reported Potential enzyme modulation
S2-TP Moderate (piperidine) Reversible oxidation at +0.85 V DNA interaction studies
7-Amino-2-methyl analog High (polar groups) Not reported Antimicrobial applications

Key Observations :

  • Solubility: The target compound’s propyl group likely reduces aqueous solubility compared to morpholinomethyl (S3-TP) or amino-substituted analogs .
  • Electrochemical Activity : S1-TP and S2-TP exhibit distinct redox profiles due to electron-withdrawing substituents, whereas the target compound’s electrochemical properties remain unexplored .

Biological Activity

2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the triazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H11N5O
  • Molecular Weight : 193.21 g/mol
  • CAS Number : 891035-96-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an inhibitor of various enzymes and receptors:

  • Protein Kinase Inhibition : The compound may inhibit protein kinases involved in cellular signaling pathways, which is crucial for regulating cell growth and proliferation.
  • GABA_A Receptor Modulation : Some derivatives have been identified as positive modulators of the GABA_A receptor, contributing to their anticonvulsant properties .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Noteworthy findings include:

  • Inhibition of Tubulin Polymerization : Certain derivatives showed IC50 values ranging from 30 nM to 0.45 µM against HeLa and A549 cancer cells. For example, one derivative demonstrated a 72% inhibition of colchicine binding to tubulin .
  • Cell Cycle Arrest and Apoptosis : The most active compounds were found to induce G2/M phase arrest and apoptosis in cancer cells through intrinsic pathways involving mitochondrial depolarization and caspase activation .
CompoundCancer Cell LineIC50 (nM)Mechanism
Compound 3dHeLa38Tubulin polymerization inhibition
Compound 3dA54943Induces apoptosis
Compound 3dHT2930Cell cycle arrest

Anticonvulsant Activity

Studies have indicated that certain derivatives possess anticonvulsant properties:

  • In Vitro Studies : Compounds showed significant efficacy in pentylenetetrazole (PTZ)-induced epilepsy models with ED50 values indicating low neurotoxicity compared to standard treatments .
CompoundED50 (mg/kg)Neurotoxicity Index
Compound 5c31.81PI = 17.22
Compound 5e40.95PI = 9.09

Synthesis and Research Applications

The synthesis of this compound can be achieved through various methods including cyclization reactions using oxidizing agents such as sodium hypochlorite or manganese dioxide . Its applications extend beyond medicinal chemistry into areas like:

  • Material Science : Development of phosphorescent organic light-emitting diode (OLED) devices.
  • Biological Research : As a building block for synthesizing more complex heterocycles with potential therapeutic applications.

Q & A

Q. How can electrochemical studies elucidate the redox behavior of triazolopyrimidinone derivatives, and what insights do voltammetric profiles provide?

  • Methodology : Cyclic voltammetry (CV) on carbon graphite electrodes in PBS (pH 7.4) reveals oxidation/reduction peaks. For example, 2-(4-methoxyphenyl)-5-(morpholinomethyl) derivatives exhibit an irreversible oxidation peak at +1.2 V vs. Ag/AgCl, correlating with electron-donating substituents .
  • Data interpretation : Peak separation (ΔEp) > 200 mV indicates slow electron transfer kinetics, suggesting potential for DNA intercalation or metal-binding interactions .

Q. How do researchers resolve contradictions in biological activity data across structurally similar triazolopyrimidinone derivatives?

  • Case study : Derivatives with a propyl group at position 5 show variable JAK1–3 vs. TYK2 selectivity. For instance, A6 (IC₅₀ TYK2 = 35 nM) is 10× more selective than A2 (IC₅₀ TYK2 = 120 nM) due to steric effects from the naphthalenylmethyl group .
  • Resolution strategy :
  • Docking studies : Molecular dynamics simulations identify key binding-pocket interactions (e.g., hydrogen bonds with Glu963 in TYK2).
  • SAR analysis : Propyl substituents enhance hydrophobic interactions, while bulky groups reduce off-target binding .

Q. What computational methods are employed to predict ADMET properties of triazolopyrimidinone-based drug candidates?

  • Methodology : Use SwissADME or ADMETlab 2.0 to predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, derivatives with logP > 3.5 show poor aqueous solubility but enhanced membrane permeability .
  • Validation : Compare in silico predictions with experimental data (e.g., hepatic microsomal stability assays). A mismatch >20% necessitates structural optimization (e.g., adding polar groups to reduce logP) .

Q. How do researchers optimize reaction scalability for multi-step syntheses of triazolopyrimidinones?

  • Challenge : Low yields (40–50%) in final coupling steps (e.g., Pd-catalyzed Stille cross-coupling).
  • Solutions :
  • Catalyst optimization : Replace (Ph₃P)₄Pd with Pd(OAc)₂/XPhos to improve turnover number (TON).
  • Solvent selection : Switch from DMF to DMAc to reduce side reactions .

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